Product packaging for 4-Bromo-2-ethynyl-1-fluorobenzene(Cat. No.:CAS No. 657427-46-8)

4-Bromo-2-ethynyl-1-fluorobenzene

Cat. No.: B1442253
CAS No.: 657427-46-8
M. Wt: 199.02 g/mol
InChI Key: RSXICCZXXOLXIG-UHFFFAOYSA-N
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Description

Significance of Multifunctionalized Arenes in Contemporary Organic Synthesis and Chemical Biology

Multifunctionalized arenes, which are aromatic compounds bearing a variety of functional groups, are of critical importance in modern organic synthesis and chemical biology. Their diverse functionalities permit a wide array of chemical transformations, establishing them as fundamental components in the assembly of complex molecules. rsc.orgnih.gov In the field of organic synthesis, these compounds act as adaptable platforms for introducing new substituents and constructing elaborate molecular structures. rsc.orgnih.gov The deliberate placement of varied functional groups on the aromatic ring empowers chemists to carry out selective and sequential reactions, which is a fundamental aspect of efficient and refined synthetic strategies. This controlled reactivity is vital for creating pharmaceuticals, agrochemicals, and advanced materials. nih.govnumberanalytics.com

Within chemical biology, multifunctionalized arenes are key to designing molecular probes and bioactive compounds. The capacity to integrate different functionalities, such as fluorophores, affinity tags, and reactive groups, enables the creation of tools for studying biological processes with high accuracy. For instance, these compounds can be engineered to selectively attach to particular biomolecules, which allows for their visualization and the characterization of their function inside a cell. The customized nature of multifunctionalized arenes aids in the investigation of biological systems and the creation of new therapeutic agents. rsc.org

The Strategic Position of 4-Bromo-2-ethynyl-1-fluorobenzene as a Versatile Building Block

Among the wide variety of multifunctionalized arenes, this compound is a notably valuable and versatile building block in the field of organic synthesis. nih.govbldpharm.com Its distinctive configuration of three different functional groups—a bromine atom, an ethynyl (B1212043) group, and a fluorine atom—on a benzene (B151609) ring offers a rich foundation for numerous chemical transformations. The differing reactivity of these groups enables their selective manipulation, which opens up many possibilities for molecular development.

The bromine atom is a point of attachment for several cross-coupling reactions, including Suzuki, Stille, and Heck couplings, which facilitate the creation of new carbon-carbon bonds. The ethynyl group, which is a terminal alkyne, can undergo a wide range of reactions, such as Sonogashira coupling, click chemistry, and different cycloadditions. The fluorine atom, though generally less reactive, gives the molecule distinct electronic characteristics and can affect its biological activity and metabolic stability. This combination of three functionalities makes this compound a highly desirable initial material for synthesizing complex organic molecules that have potential uses in medicinal chemistry and materials science.

Overview of Research Trajectories for Halo-Ethynylbenzenes

The investigation of halo-ethynylbenzenes, a category of compounds that includes this compound, has been propelled by the search for new synthetic techniques and the creation of innovative functional materials and bioactive molecules. A major line of research has been on devising efficient and selective ways to synthesize these compounds. This encompasses the investigation of new catalytic systems and reaction conditions to manage the regioselectivity of halogenation and ethynylation reactions.

Another significant focus of study is the use of halo-ethynylbenzenes in cross-coupling chemistry. A key theme has been the capacity to selectively activate different carbon-halogen bonds and the terminal alkyne, which has resulted in the creation of advanced methods for building complex molecular structures. Additionally, the distinct photophysical and electronic characteristics of halo-ethynylbenzene derivatives have encouraged research into their possible application in organic electronics, for example, in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In medicinal chemistry, these compounds are being examined as basic structures for designing new enzyme inhibitors and receptor ligands, due to their capacity to create specific interactions with biological targets. The continuing research in these domains keeps broadening the synthetic usefulness and range of applications for halo-ethynylbenzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrF B1442253 4-Bromo-2-ethynyl-1-fluorobenzene CAS No. 657427-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethynyl-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXICCZXXOLXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698074
Record name 4-Bromo-2-ethynyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657427-46-8
Record name 4-Bromo-2-ethynyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo 2 Ethynyl 1 Fluorobenzene and Its Congeners

Regioselective Synthesis Strategies for 4-Bromo-2-ethynyl-1-fluorobenzene

The synthesis of asymmetrically substituted benzenes like this compound demands meticulous control to install three different substituents at specific positions. The regiochemical outcome is dictated by the chosen synthetic strategy, which can be broadly categorized into sequential and convergent approaches.

Sequential Functionalization Approaches

Sequential functionalization involves the stepwise introduction of functional groups onto a simpler aromatic core. A logical and common starting material for this target molecule is 1-bromo-3-fluorobenzene (B1666201), which is commercially available. The challenge lies in introducing the ethynyl (B1212043) group specifically at the C2 position, which is situated between the two existing halogen substituents.

One potential pathway involves a directed ortho-metalation (DoM) strategy. The fluorine atom in 1-bromo-3-fluorobenzene can direct lithiation to the adjacent C2 position. Treatment with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures would generate a transient 2-lithio-1-bromo-3-fluorobenzene species. This highly reactive organolithium intermediate can then be trapped with an electrophilic ethynylating agent, such as N-(ethynyl)-N,N-diisopropyl-p-toluenesulfonamide or a (trimethylsilyl)acetylene derivative, to install the alkyne. A final desilylation step would be required if a protected alkyne is used.

An alternative sequential approach begins with 4-bromo-2-fluoroaniline. The amino group can be converted into a more versatile functional group via a Sandmeyer reaction. For instance, diazotization of the aniline (B41778) followed by treatment with cuprous iodide (CuI) would yield 4-bromo-2-fluoro-1-iodobenzene (B11889). This di-halogenated intermediate is an excellent substrate for a regioselective Sonogashira coupling. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. Therefore, reacting 4-bromo-2-fluoro-1-iodobenzene with a terminal alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base, would selectively form the C-C bond at the C1 position, affording 4-bromo-2-fluoro-1-((trimethylsilyl)ethynyl)benzene. Subsequent removal of the silyl (B83357) protecting group would yield the desired product.

Convergent Synthesis Routes

For example, a (4-bromo-2-fluorophenyl)zinc halide could be prepared from 1,4-dibromo-2-fluorobenzene (B72686) via a selective halogen-metal exchange. This organozinc species could then be coupled with a 1-haloalkyne, such as bromo- or iodoacetylene, using a palladium catalyst. The challenge in this approach lies in the preparation and handling of the potentially unstable haloalkyne coupling partner.

A more practical convergent strategy might utilize a Suzuki coupling. This could involve the reaction of a boronic acid or ester derivative, such as (4-bromo-2-fluorophenyl)boronic acid, with an ethynyl halide. The required boronic acid can be prepared from 1,4-dibromo-2-fluorobenzene via lithiation and reaction with a trialkyl borate.

Precursor Design and Derivatization for Halo-Ethynylbenzenes

The success of any synthetic strategy hinges on the availability and efficient preparation of key starting materials and intermediates. For halo-ethynylbenzenes, the precursors are typically substituted haloarenes or haloanilines.

Preparation of Key Intermediates

The synthesis of this compound relies on readily accessible precursors such as 1-bromo-3-fluorobenzene and 4-bromo-2-fluoroaniline.

1-Bromo-3-fluorobenzene: While commercially available sigmaaldrich.comnist.govbldpharm.comsigmaaldrich.com, its synthesis is instructive. Direct bromination of fluorobenzene (B45895) tends to yield the para-isomer, p-bromofluorobenzene, as the major product. google.com Obtaining the meta-isomer in high purity requires alternative methods. One patented industrial method involves the isomerization of other bromofluorobenzene isomers. For example, reacting a mixture of bromofluorobenzenes (predominantly the para- and ortho-isomers) with a Lewis acid catalyst like aluminum chloride can induce transhalogenation and isomerization, leading to an equilibrium mixture that contains a significant proportion of the thermodynamically more stable meta-isomer. google.com This mixture can then be purified by fractional distillation. google.com

4-Bromo-2-fluoroaniline: This intermediate can be synthesized through the regioselective bromination of 2-fluoroaniline (B146934). The fluorine atom and the amino group both direct electrophilic substitution to the para position relative to the fluorine (and ortho to the amine), making the C4 position highly activated. A common method involves treating 2-fluoroaniline with N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) at low temperatures. prepchem.com Another approach uses a mixture of tetrabutylammonium (B224687) bromide and bromine as the brominating agent. prepchem.com An alternative route involves the reduction of 4-bromo-2-fluoro-1-nitrobenzene, which is accomplished using reagents like iron powder in the presence of ammonium (B1175870) chloride. chemicalbook.com

IntermediateStarting MaterialReagents and ConditionsYieldReference
4-Bromo-2-fluoroaniline 2-FluoroanilineN-Bromosuccinimide, Methylene (B1212753) Chloride, 0°C- prepchem.com
4-Bromo-2-fluoroaniline 2-FluoroanilineTetrabutylammonium tribromide, Aprotic Solvent, 10°C- prepchem.com
4-Bromo-2-fluoroaniline 4-Bromo-2-fluoro-1-nitrobenzeneFe, NH₄Cl, EtOH/H₂O, 90°CHigh chemicalbook.com
1-Bromo-3-fluorobenzene Bromofluorobenzene isomersAluminum Halide Catalyst, 10-100°C (Isomerization)52-68% google.com

Strategic Introduction of Halogen and Ethynyl Moieties

The introduction of halogen and ethynyl groups onto an aromatic ring requires careful consideration of the directing effects of existing substituents.

Halogenation: The introduction of bromine is typically achieved via electrophilic aromatic substitution using Br₂ with a Lewis acid catalyst (e.g., FeBr₃). The regioselectivity is governed by the electronic properties of the substituents already on the ring. For a substrate like 3-fluoroacetanilide, both the fluorine (ortho-, para-directing) and the acetamido group (ortho-, para-directing) would activate the C4 and C6 positions for bromination.

Ethynylation: The Sonogashira coupling is the most prominent method for introducing an ethynyl group onto an aryl halide. wikipedia.orglibretexts.org This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org The reactivity of the aryl halide is crucial, with the typical order being I > Br > Cl. This difference can be exploited for selective couplings on di-halogenated substrates, as described in section 2.1.1. Modern advancements have led to copper-free Sonogashira protocols and catalysts effective even for less reactive aryl chlorides. ucsb.edu The choice of palladium ligand, base, and solvent system can be optimized to achieve high yields even with challenging substrates. libretexts.orgucsb.edu

C-H Activation and Direct Functionalization Techniques in the Synthesis of Substituted Arenes

Traditional cross-coupling reactions rely on pre-functionalized starting materials (e.g., haloarenes). In contrast, direct C–H activation has emerged as a powerful and atom-economical strategy for synthesizing substituted arenes. acs.org This approach involves the direct transformation of a C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-functionalization steps. youtube.com

The primary challenge in C-H activation is controlling regioselectivity, as most organic molecules contain multiple, chemically similar C-H bonds. This is often achieved by using directing groups, which position the metal catalyst in proximity to a specific C-H bond. youtube.comyoutube.com

For the synthesis of molecules like this compound, one could envision a C-H functionalization approach starting from 1-bromo-3-fluorobenzene. The fluorine substituent itself can influence the site-selectivity of C-H activation. Studies have shown that in transition metal-mediated reactions of fluoroaromatics, there is often a preference for activating C-H bonds that are ortho to the fluorine substituent. nih.gov This is attributed to the electronic effect of fluorine on the stability of the resulting metal-carbon bond. nih.gov

A hypothetical route could involve the direct palladium-catalyzed C-H ethynylation of 1-bromo-3-fluorobenzene. By choosing an appropriate ligand and reaction conditions, it might be possible to selectively activate the C-H bond at the C2 position, which is ortho to the fluorine atom. Such a transformation would represent a highly efficient route to the target scaffold. The mechanisms for these transformations are diverse, including concerted metalation-deprotonation (CMD), oxidative addition, and sigma-bond metathesis, with the operative pathway depending on the metal, its oxidation state, and the substrate. youtube.com

The development of removable or modifiable directing groups has further expanded the scope of C-H activation, allowing for functionalization at positions that are not easily accessible otherwise, such as meta and para positions. youtube.com These advanced methods hold significant promise for the future synthesis of complex and highly functionalized aromatic compounds.

Directed C-H Bond Activation Methodologies

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net For the synthesis of this compound, a directed C-H activation approach could selectively introduce the ethynyl group at the C2 position of a 4-bromo-1-fluorobenzene precursor. This strategy relies on the use of a directing group (DG) that positions a transition metal catalyst in close proximity to the target C-H bond. sigmaaldrich.com

Various directing groups, such as amides, pyridines, and oximes, have been successfully employed in palladium-catalyzed C-H functionalization reactions. acs.orgnih.gov For instance, picolinamides have been shown to be effective directing groups for the functionalization of unactivated primary C-H bonds. nih.gov In the context of synthesizing this compound, a hypothetical strategy would involve the temporary installation of a directing group on the 4-bromo-1-fluorobenzene scaffold that would direct a palladium catalyst to the C2 position for subsequent alkynylation. The choice of the directing group is crucial and can influence the efficiency and selectivity of the reaction. sigmaaldrich.com Recent advancements have also focused on the development of chiral transient directing groups to achieve enantioselective C-H functionalization, which could be relevant for the synthesis of chiral congeners. nih.gov

Catalyst SystemDirecting GroupSubstrate TypeFunctionalizationReference
Palladium(II)PicolinamideAminesVarious nih.gov
Palladium(II)8-AminoquinolineCarbonyl CompoundsArylation nih.gov
Palladium(II)Pyridine N-oxideAcyclic SystemsBis-arylation acs.org
Rhodium(III)Nitrogen/Oxygen containing groupsArenesC-C, C-N, C-O bond formation acs.org

Photoinduced Synthesis Routes

Photoinduced reactions offer mild and often highly selective pathways for the formation of carbon-carbon bonds. In recent years, photoredox catalysis has gained prominence for the synthesis of aryl alkynes. acs.orgrsc.org A plausible photoinduced route to this compound could involve a photocatalytic cross-coupling reaction. One such approach is the photoinduced inverse Sonogashira coupling, where a photo-activated iodoalkyne reacts with an arene. nih.govrsc.org This method can proceed under transition-metal and photocatalyst-free conditions, relying on the direct visible-light activation of the iodoalkyne. nih.govrsc.org

Another strategy involves the generation of alkyne radical anions via single electron transfer (SET) reduction with a photogenerated CO2 radical anion. acs.org This allows for the reductive functionalization of aryl alkynes under metal-free conditions. acs.orgresearchgate.net While not a direct synthesis of this compound from a non-ethynylated precursor, this methodology could be used to further functionalize the alkyne moiety of the target compound. The reaction conditions for these photoinduced methods are typically mild, often proceeding at room temperature under visible light irradiation, which enhances their functional group tolerance. researchgate.netresearchgate.net

MethodKey FeaturesReactantsConditionsReference
Photoinduced Inverse Sonogashira CouplingTransition-metal and photocatalyst-freeIodoalkynes, (Hetero)arenesVisible light irradiation nih.govrsc.org
Photocatalytic Reductive FunctionalizationMetal-free, traceless reductantAryl alkynes, CO2Visible light, photocatalyst acs.org
Photocatalytic Arylation/AlkylationHalogen-atom transferIodides, Olefins/AlkynesVisible light, NHC-BH3 rsc.org

Organocatalytic and Metal-Free Benzannulation Approaches for Related Scaffolds

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems often relies on annulation reactions. Organocatalytic and metal-free approaches to benzannulation are particularly attractive from a sustainability and cost perspective. For congeners of this compound, metal-free alkyne annulation reactions can provide access to complex, boron-doped polycyclic aromatic hydrocarbons. rsc.org These reactions can proceed via an intramolecular electrophilic aromatic substitution of a zwitterionic intermediate. rsc.org

Furthermore, site-selective [2 + 2 + n] cycloadditions offer a scalable route to alkynylated PAHs. nih.gov While often metal-mediated, the development of metal-free alternatives is an active area of research. These strategies allow for the regioselective fusion of multiple rings to construct elaborate aromatic systems. Electrosynthesis also presents a metal-free option for intramolecular couplings to form polycyclic compounds via cation radical intermediates that undergo electrophilic aromatic substitution. academie-sciences.fr

Annulation StrategyKey FeaturesSubstratesProductsReference
Metal-Free Alkyne Annulationπ-extension of boron-doped PAHsBoron-doped PAHs, AlkynesFused, B-doped PAHs rsc.org
[2 + 2 + n] CycloadditionsScalable access to alkynylated PAHsBiaryl-tethered diynes/dinitrilesFunctionalized PAHs nih.gov
ElectrosynthesisIntramolecular coupling via cation radicalsSubstituted arenesPolycyclic aromatic compounds academie-sciences.fr

Sustainable Synthesis Considerations for this compound Production

Green chemistry principles are increasingly important in the design of synthetic routes, aiming to minimize environmental impact and improve efficiency. For the production of this compound, several aspects of sustainability can be considered.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in incorporating reactant atoms into the final product, is a key metric. primescholars.comjocpr.com Traditional named reactions, such as the Gabriel synthesis of amines, often have poor atom economy. primescholars.com In the context of synthesizing this compound, a C-H activation approach would, in principle, offer a higher atom economy than a traditional Sonogashira coupling, which generates stoichiometric byproducts. researchgate.netnih.govacs.orgmdpi.com The atom economy for a catalytic synthesis of aniline, for example, is significantly higher than for the stoichiometric process. rsc.org

Energy Efficiency: Photoinduced and mechanochemical methods can offer more energy-efficient alternatives to classical, thermally driven reactions. researchgate.netrsc.org Photoinduced reactions can often be carried out at room temperature using visible light, nih.govresearchgate.net while mechanochemical syntheses, such as ball-milling, can reduce or eliminate the need for bulk solvents and proceed rapidly. rsc.org

Sustainability AspectTraditional ApproachGreener AlternativePotential Benefit
Atom Economy Stoichiometric reactions (e.g., some cross-couplings)Catalytic reactions (e.g., C-H activation)Reduced waste, higher efficiency rsc.org
Solvents Polar aprotic solvents (e.g., DMF, Acetonitrile)Green solvents (e.g., Propylene Carbonate, DMC, Water)Reduced toxicity and environmental impact rsc.org
Energy High-temperature reactionsPhotoinduced or mechanochemical reactionsLower energy consumption, milder conditions researchgate.netrsc.org
Reagents Use of hazardous reagentsCatalytic systems, less toxic alternativesIncreased safety, reduced environmental harm jeeadv.ac.innih.gov

Elucidation of Reactivity Patterns and Mechanistic Pathways of 4 Bromo 2 Ethynyl 1 Fluorobenzene

Cross-Coupling Reactions Involving 4-Bromo-2-ethynyl-1-fluorobenzene

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions are pivotal for elaborating its molecular structure.

Palladium catalysts are extensively used for activating the C-Br bond of this compound, facilitating a variety of coupling reactions.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides and is a powerful method for forming C(sp²)-C(sp) bonds. researchgate.netorganic-chemistry.org In the case of this compound, the terminal alkyne can react with another aryl halide, or the aryl bromide can react with another terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org The general mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with a halide. nih.gov For this compound, the C-Br bond readily participates in Suzuki coupling with various boronic acids or esters. ugr.esikm.org.mynih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org The C-Br bond of this compound can be effectively coupled with a variety of organostannanes. libretexts.org While versatile, the toxicity of organotin compounds is a significant drawback. wikipedia.org The mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the final product. wikipedia.orglibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemKey Features
Sonogashira Terminal AlkynePd complex, Cu(I) co-catalyst, Amine baseForms C(sp²)-C(sp) bonds. Can proceed under anhydrous and anaerobic conditions, though newer methods are less restrictive. organic-chemistry.org
Suzuki Organoboron CompoundPd catalyst, BaseMild reaction conditions, high functional group tolerance, low toxicity of reagents. nih.gov
Stille Organotin CompoundPd catalystVersatile for C-C bond formation, but toxicity of tin compounds is a concern. organic-chemistry.orgwikipedia.org

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired chemoselectivity and regioselectivity. The relative reactivity of the leaving groups in palladium-catalyzed reactions generally follows the order: -I > -Br ~ -OTf > -Cl. nih.gov

In Sonogashira coupling, the reaction can be directed to either the C-Br bond or the terminal alkyne. By choosing appropriate reaction partners and conditions, one can selectively form a C-C bond at either position. For instance, coupling with a terminal alkyne will primarily occur at the C-Br bond, while coupling with an aryl halide will occur at the terminal alkyne.

In Suzuki and Stille couplings, the reaction predominantly occurs at the more reactive C-Br bond, leaving the ethynyl (B1212043) and fluoro groups intact. This allows for subsequent functionalization of the alkyne or the fluoroaromatic ring. The regioselectivity in di- or polyhalogenated substrates is often determined by the relative reactivity of the carbon-halogen bonds. libretexts.org

The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions as it influences the catalyst's stability, activity, and selectivity. Bulky and electron-rich phosphine ligands are often employed to enhance the efficiency of Sonogashira couplings. libretexts.org For Suzuki reactions, a variety of phosphine-based ligands have been developed to stabilize the palladium catalyst and facilitate the catalytic cycle. The steric and electronic properties of the phosphine ligands can be tuned to optimize the reaction for specific substrates. acs.org Similarly, in Stille couplings, the ligand can affect the rates of oxidative addition and reductive elimination.

Catalyst optimization also involves selecting the appropriate palladium precursor, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and reaction conditions, including the solvent, base, and temperature. For instance, in Sonogashira reactions, the combination of a palladium catalyst with a copper(I) co-catalyst often leads to higher yields and selectivity. researchgate.net

Nickel-Catalyzed Transformations

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed reactions can exhibit different reactivity patterns and are sometimes more effective for less reactive C-F bonds. beilstein-journals.orgresearchgate.net Nickel-catalyzed cross-coupling of arylboronic acids with fluorinated compounds has been shown to proceed via activation of the C-F bond. beilstein-journals.org In the context of this compound, nickel catalysts could potentially be used to selectively activate the C-F bond, especially after the C-Br bond has been functionalized. Nickel-catalyzed couplings of α-bromo-α-fluoroketones with arylboronic acids have also been reported, indicating the potential for nickel to mediate reactions involving C-Br bonds adjacent to fluorine-containing groups. nih.gov

Copper-Mediated Reactions

Copper-mediated reactions are particularly relevant for the functionalization of the ethynyl group and can also play a role in coupling reactions involving the C-Br bond. cas.cn Copper(I) salts are well-known co-catalysts in the Sonogashira reaction, where they facilitate the formation of a copper acetylide intermediate. researchgate.net Copper can also mediate the fluoroalkylation of aryl bromides, although this often requires directing groups to enhance reactivity. nih.gov The mechanism for copper-catalyzed cross-coupling is thought to proceed through a Cu(I)/Cu(III) cycle. nih.gov

Table 2: Comparison of Metal Catalysts in Cross-Coupling Reactions
CatalystPrimary Reactive SiteKey Features
Palladium C-BrHighly versatile and widely used for Sonogashira, Suzuki, and Stille couplings. Ligand design is crucial for optimization.
Nickel C-F (potential), C-BrCost-effective alternative to palladium. May offer different selectivity, particularly for C-F bond activation. beilstein-journals.orgresearchgate.net
Copper C-H (alkyne), C-BrOften used as a co-catalyst in Sonogashira reactions. Can also mediate fluoroalkylation. cas.cnnih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Fluorobenzene (B45895) Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the fluorobenzene part of the molecule. nih.gov In this reaction, a nucleophile replaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, the fluorine atom can act as a leaving group in SNAr reactions. The reactivity of halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of their reactivity in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile on the carbon bearing the leaving group, which is facilitated by the high electronegativity of fluorine. youtube.com The ethynyl and bromo substituents on the ring can influence the rate and regioselectivity of the SNAr reaction through their electronic effects.

The mechanism of SNAr is a two-step addition-elimination process. youtube.com The nucleophile first attacks the carbon atom attached to the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored. youtube.com

Activated Aryl Fluorides in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. Traditionally, these reactions require electron-deficient aromatic rings to stabilize the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.comyoutube.com The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.comlibretexts.org Consequently, substituents that can stabilize the resulting carbanion accelerate the reaction. masterorganicchemistry.com

In the context of this compound, the fluorine atom serves as the leaving group in SNAr reactions. While fluorine is a poor leaving group in SN2 reactions, its high electronegativity makes it a good activating group for SNAr. The strong electron-withdrawing inductive effect of fluorine helps to stabilize the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com This effect often leads to aryl fluorides being more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts. masterorganicchemistry.comstackexchange.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the fluorine, and then the fluoride ion is eliminated to restore aromaticity. youtube.com

Recent advancements have also explored concerted SNAr reactions, which occur through a single transition state, bypassing the formation of a stable Meisenheimer intermediate. acs.orgnih.gov These reactions can be catalyzed by strong organic superbases and are applicable to a broader range of aryl fluorides, including those that are not strongly activated by electron-withdrawing groups. acs.orgnih.gov

Influence of Other Substituents on SNAr Reactivity

The bromo and ethynyl substituents on the this compound ring play a crucial role in modulating its reactivity in SNAr reactions. Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing the Meisenheimer complex through resonance or induction, thus increasing the reaction rate. masterorganicchemistry.comyoutube.comyoutube.com

In this compound, the ethynyl group at the ortho position and the bromine atom at the para position to the fluorine leaving group both exert an electron-withdrawing inductive effect. This withdrawal of electron density from the aromatic ring makes the carbon atom attached to the fluorine more electrophilic and susceptible to nucleophilic attack. The stabilization of the negative charge in the Meisenheimer intermediate is a key factor in facilitating the SNAr reaction. The relative activating or deactivating influence of substituents is a critical consideration in predicting the outcome of these reactions. nih.govresearchgate.net

Electrophilic Transformations on the Aromatic Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. latech.edu The benzene ring acts as a nucleophile, attacking the electrophile in the rate-determining step to form a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.org A subsequent fast step involves the removal of a proton to restore the aromaticity of the ring. libretexts.org

The substituents already present on the benzene ring significantly influence both the rate and the regioselectivity of the reaction. Activating groups donate electron density to the ring, stabilizing the arenium ion and increasing the reaction rate, while deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction down. libretexts.org

In this compound, all three substituents—fluoro, bromo, and ethynyl—are generally considered deactivating groups in the context of electrophilic aromatic substitution due to their electron-withdrawing inductive effects. libretexts.org However, the halogens (fluorine and bromine) are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which can help to stabilize the carbocation intermediate when the electrophile attacks at the ortho or para positions. libretexts.org The ethynyl group is also typically a deactivating, meta-directing group. The interplay of these directing effects will determine the position of substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br2/FeBr3 or Cl2/FeCl3). latech.edu

Nitration: Introduction of a nitro group (HNO3/H2SO4). latech.edu

Sulfonation: Introduction of a sulfonic acid group (SO3/H2SO4). latech.edu

Friedel-Crafts Alkylation: Introduction of an alkyl group (R-Cl/AlCl3). latech.edu

Friedel-Crafts Acylation: Introduction of an acyl group (RCOCl/AlCl3). latech.edu

Radical Reaction Pathways for Functionalization of this compound

Radical reactions offer alternative pathways for the functionalization of aryl halides like this compound, often proceeding under milder conditions than traditional ionic reactions.

Photoinduced Radical Processes

Photoinduced radical processes, often employing photoredox catalysis, can generate radical intermediates from aryl halides. In these reactions, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl halide. nih.gov This can lead to the formation of an aryl radical, which can then participate in various bond-forming reactions. For instance, photoredox-catalyzed SNAr reactions of unactivated aryl fluorides have been developed that proceed at room temperature and without the need for a strong base. nih.gov The mechanism is thought to involve the photooxidation of the arene to a radical cation, which is then attacked by a nucleophile. nih.gov

Silyl-Radical-Relay Mechanisms

Silyl-radical-relay mechanisms provide a transition-metal-free method for the functionalization of inert C-F bonds. researchgate.netrsc.org In this approach, a silyl (B83357) radical, often generated from a silane precursor, can abstract a halogen atom from an alkyl halide to generate an alkyl radical. nih.gov This strategy has been extended to the cross-coupling of organic fluorides with allenes to construct sterically demanding carbon centers. researchgate.netrsc.org The key step involves the radical rearrangement of an in-situ generated allenyl radical to a more stable propargyl radical, which then couples with the organic fluoride. researchgate.netrsc.org This methodology highlights the potential for selective C-F bond functionalization in molecules like this compound.

Reactions Involving Benzyne Intermediates Derived from Ortho-Dihaloarenes

Ortho-dihaloarenes, under the influence of a strong base, can undergo an elimination reaction to form a highly reactive intermediate known as benzyne (or an aryne). masterorganicchemistry.comlibretexts.org This intermediate contains a formal triple bond within the benzene ring, which is highly strained and therefore very reactive. libretexts.org The formation of benzyne from an aryl halide requires a hydrogen atom on a carbon adjacent to the one bearing the leaving group. masterorganicchemistry.com The strong base removes this proton, and the resulting carbanion then expels the halide ion to form the benzyne. masterorganicchemistry.com

In the case of this compound, treatment with a very strong base such as sodium amide (NaNH2) or potassium amide (KNH2) could potentially lead to the formation of a benzyne intermediate. masterorganicchemistry.comlibretexts.org Given the presence of two different halogens, the regioselectivity of the elimination would depend on the relative acidity of the protons ortho to the halogens and the leaving group ability of the fluoride versus the bromide.

Once formed, the benzyne intermediate is a powerful electrophile and will rapidly react with any available nucleophile. youtube.com This can lead to a variety of substituted products. A key feature of reactions proceeding through a benzyne intermediate is that the incoming nucleophile can add to either carbon of the "triple bond," which can result in the formation of isomeric products. libretexts.orglookchemmall.com Benzyne intermediates can also participate in cycloaddition reactions, such as the Diels-Alder reaction with dienes like furan. libretexts.orgyoutube.com

Selective Functionalization of the Ethynyl Group

The ethynyl group is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the introduction of diverse molecular complexity.

Click Chemistry Applications (e.g., CuAAC)

The terminal alkyne in this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgekb.eg This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring.

The reaction is prized for its high efficiency, mild reaction conditions, and broad functional group tolerance. For this compound, the CuAAC reaction would proceed as follows:

CuAAC reaction of this compound

Table 1: Expected Parameters for CuAAC Reaction of this compound

ParameterTypical ConditionsExpected Outcome
Catalyst Cu(I) source (e.g., CuSO₄/sodium ascorbate, CuI)High catalytic turnover
Solvent Various (e.g., THF, t-BuOH/H₂O, DMSO)Good solubility of reactants
Temperature Room temperatureEfficient reaction progression
Reactant Organic azide (R-N₃)Formation of a 1,4-disubstituted triazole
Yield Generally high>90%

The resulting triazole product would retain the bromo and fluoro substituents on the benzene ring, making it a valuable intermediate for further functionalization, for instance, through cross-coupling reactions at the carbon-bromine bond.

Hydroarylation and Cycloaddition Reactions

The ethynyl group of this compound is also susceptible to hydroarylation and other cycloaddition reactions, which are powerful methods for forming new carbon-carbon bonds.

Hydroarylation: This reaction involves the addition of an aryl group and a hydrogen atom across the triple bond. While specific examples with this compound are not documented, similar fluorinated arylalkynes are known to participate in such transformations, often catalyzed by transition metals like gold or platinum. The regioselectivity of the addition would be influenced by the electronic effects of the bromo and fluoro substituents on the benzene ring.

Cycloaddition Reactions: Beyond the [3+2] cycloaddition seen in click chemistry, the ethynyl group can participate in other cycloadditions, such as [4+2] cycloadditions (Diels-Alder reactions) where it can act as a dienophile, particularly when activated by the electron-withdrawing benzene ring. The reaction with a suitable diene would lead to the formation of a six-membered ring. The reactivity in these reactions would be influenced by the electronic nature of the substituents on the phenyl ring.

Mechanistic Investigations of Transformations of this compound

Experimental Mechanistic Studies

Experimental investigations into the reactions of this compound would likely involve:

Kinetic Studies: To determine reaction rates and the influence of reactant concentrations and catalyst loading.

Isotope Labeling Studies: To trace the pathways of atoms during the reaction. For example, using deuterium-labeled reagents in hydroarylation could elucidate the mechanism of the C-H bond activation step.

Spectroscopic Analysis: In-situ monitoring of the reaction using techniques like NMR or IR spectroscopy to identify reaction intermediates.

Intermediates and Transition State Analysis

For the transformations of this compound, several key intermediates and transition states can be proposed based on established mechanisms for similar substrates.

In CuAAC: The currently accepted mechanism involves the formation of a copper acetylide intermediate. This species then reacts with the azide in a stepwise manner, involving a six-membered copper-containing intermediate, before reductive elimination to yield the triazole product and regenerate the Cu(I) catalyst.

In Hydroarylation: The mechanism of transition metal-catalyzed hydroarylation often involves the formation of a metal-vinylidene or a metal-π-alkyne complex. Subsequent steps can involve migratory insertion and protonolysis to yield the final product.

In Cycloaddition Reactions: The mechanism of a [4+2] cycloaddition is typically a concerted process, proceeding through a cyclic transition state. Computational chemistry could be employed to model this transition state and predict the stereochemical outcome of the reaction. The presence of the fluorine and bromine atoms would be expected to influence the energy of the frontier molecular orbitals of the alkyne, thereby affecting its reactivity as a dienophile.

Advanced Spectroscopic Analysis and Structural Characterization of 4 Bromo 2 Ethynyl 1 Fluorobenzene and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, serves as a powerful tool for identifying the functional groups and elucidating the conformational arrangement of molecules. For 4-bromo-2-ethynyl-1-fluorobenzene, the vibrational modes will be characteristic of its substituted benzene (B151609) ring and the ethynyl (B1212043) group.

Raman Spectroscopy Applications

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent method for probing the carbon-carbon triple bond of the ethynyl group and the skeletal vibrations of the benzene ring in this compound.

Key Expected Raman Shifts:

C≡C Stretching: The most prominent and characteristic Raman band for phenylacetylene (B144264) derivatives is the C≡C stretching vibration. For phenylacetylene itself, this band appears around 2110 cm⁻¹. In this compound, the electron-withdrawing nature of the bromine and fluorine substituents is expected to cause a slight shift in this frequency.

≡C-H Stretching: The stretching vibration of the acetylenic C-H bond typically appears as a sharp band around 3300 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected in the region of 3000-3100 cm⁻¹.

Ring Vibrations: The characteristic in-plane and out-of-plane bending and stretching vibrations of the benzene ring will appear in the fingerprint region (below 1600 cm⁻¹). The substitution pattern will influence the exact positions of these bands.

C-Br and C-F Stretching: The C-Br and C-F stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹ and 1300 cm⁻¹ respectively, though they may be weak in Raman spectra.

A hypothetical data table for the expected prominent Raman shifts is presented below, based on data from related compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Acetylenic ≡C-H Stretch~3300Strong
Aromatic C-H Stretch3000-3100Medium
C≡C Stretch~2110Very Strong
Aromatic Ring C=C Stretch1550-1600Medium
C-F Stretch1200-1300Weak
C-Br Stretch500-700Weak

Infrared Spectroscopy Studies

Infrared (IR) spectroscopy complements Raman spectroscopy by being more sensitive to polar bonds and asymmetric vibrations. Therefore, the C-F, C-Br, and the acetylenic C-H bonds of this compound are expected to show strong absorptions in the IR spectrum.

Key Expected IR Absorption Bands:

≡C-H Stretching: A strong and sharp absorption band is anticipated around 3300 cm⁻¹, characteristic of the terminal alkyne.

Aromatic C-H Stretching: Absorptions in the 3000-3100 cm⁻¹ range are expected due to the aromatic C-H bonds.

C≡C Stretching: The C≡C stretching vibration is expected to appear as a weak to medium band in the region of 2100-2150 cm⁻¹. Its intensity is generally weaker in IR than in Raman for symmetrically substituted acetylenes, but the disubstituted nature of the benzene ring in this case should result in a discernible peak.

Aromatic C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region will correspond to the skeletal vibrations of the benzene ring.

C-F Stretching: A strong absorption band characteristic of the C-F stretch is expected in the 1200-1300 cm⁻¹ region.

C-Br Stretching: A medium to strong absorption is expected in the 500-700 cm⁻¹ range for the C-Br stretching vibration.

A hypothetical data table for the expected prominent IR absorption bands is provided below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Acetylenic ≡C-H Stretch~3300Strong, Sharp
Aromatic C-H Stretch3000-3100Medium
C≡C Stretch2100-2150Weak-Medium
Aromatic Ring C=C Stretch1450-1600Medium-Strong
C-F Stretch1200-1300Strong
C-Br Stretch500-700Medium-Strong

Electronic Spectroscopy for Electronic Transitions and Band Gap Determination

Electronic spectroscopy, including UV-Visible absorption and photoluminescence studies, provides insights into the electronic structure, conjugation, and emissive properties of a molecule.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound will be dominated by π-π* transitions within the substituted benzene ring and the conjugated system formed by the phenyl and ethynyl groups. The presence of the halogen substituents will influence the position and intensity of the absorption bands.

For benzene, the primary absorption bands are observed around 184 nm, 204 nm, and a weaker, structured band around 254 nm. The extended conjugation with the ethynyl group in phenylacetylene shifts these bands to longer wavelengths (a bathochromic or red shift). The bromo and fluoro substituents on the phenyl ring in this compound are expected to further modulate these transitions. The electron-donating effect of the halogens (via their lone pairs) and their electron-withdrawing inductive effect will both play a role.

Based on studies of similar substituted benzenes, the principal absorption maxima for this compound are likely to be observed in the 200-300 nm range.

A hypothetical data table for the expected UV-Visible absorption maxima is presented below.

TransitionExpected λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π~210-220High
π → π~250-270Medium

Photoluminescence Studies

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For many aromatic compounds, this emission occurs as fluorescence. While not all phenylacetylene derivatives are strongly emissive, the rigid structure and extended π-system can lead to fluorescence.

The photoluminescence spectrum, if observable for this compound, would be expected at a longer wavelength than its absorption maximum (Stokes shift). The quantum yield and lifetime of the emission would provide further information about the excited state dynamics. The nature and position of the substituents can significantly impact the luminescent properties, with heavy atoms like bromine sometimes promoting intersystem crossing and leading to phosphorescence rather than fluorescence. Without experimental data, it is difficult to predict the exact emission characteristics.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such a study on this compound or its derivatives would provide invaluable information on bond lengths, bond angles, and intermolecular interactions.

Expected Structural Features:

Planarity: The benzene ring is expected to be planar.

Bond Lengths: The C-C bond lengths within the benzene ring would be intermediate between single and double bonds, with some variation due to the substituents. The C≡C bond length would be approximately 1.20 Å, and the ≡C-H bond length around 1.06 Å. The C-Br and C-F bond lengths would be consistent with those in other bromo- and fluoro-aromatic compounds.

Intermolecular Interactions: In the solid state, molecules of this compound would likely pack in a way that is influenced by π-π stacking interactions between the aromatic rings and halogen bonding involving the bromine atom. Hydrogen bonding involving the acetylenic proton might also play a role in the crystal packing.

A hypothetical data table for key bond lengths and angles is provided below, based on standard values for similar structures.

Bond/AngleExpected Value
C≡C Bond Length~1.20 Å
Aromatic C-C Bond Length~1.39 Å
C-Br Bond Length~1.90 Å
C-F Bond Length~1.35 Å
C-C≡C Bond Angle~178°
C-C-C (ring) Angle~120°

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, C-H...π interactions)

The solid-state architecture of halo-ethynylbenzenes, including this compound, is significantly influenced by a variety of non-covalent interactions. Among the most prominent are halogen bonds and C-H...π interactions, which dictate the packing of molecules in the crystal lattice.

Halogen Bonding:

Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. rsc.org In the case of this compound, the bromine atom can act as a halogen bond donor. The strength of this interaction generally follows the trend I > Br > Cl > F. rsc.org Studies on related (iodoethynyl)benzene (B1606193) derivatives have demonstrated the tunable nature of these halogen bonds through the variation of substituents on the aromatic ring. rsc.org Electron-withdrawing groups enhance the positive σ-hole on the halogen, leading to stronger bonds. rsc.org The geometry of halogen bonds is a key characteristic, with the C-X···A angle (where X is the halogen and A is the acceptor) typically approaching 180°. rsc.org

In the broader context of halo-ethynylbenzenes, the crystal structures are often stabilized by these interactions. For instance, theoretical and database studies on C–Br⋯Br–C interactions show them to be stabilizing, with interaction energies averaging around -1.26 kcal mol⁻¹. These interactions are predominantly dispersive in nature, though a significant electrostatic component is also present.

C-H...π Interactions:

C-H...π interactions, where a C-H bond acts as a weak acid and a π-system (such as an alkyne or an aromatic ring) acts as a weak base, are also crucial in the crystal engineering of these compounds. The ethynyl group in this compound provides both a C-H donor (the terminal alkyne proton) and a π-acceptor system (the triple bond).

Investigations into the crystal structures of ethynylbenzenes have shown that ≡C-H...π interactions are a recurring motif, often leading to the formation of zigzag networks. oakwoodchemical.com For example, the crystal structures of 1,4-diethynylbenzene (B1207667) and 1,3,5-triethynylbenzene (B1295396) are dominated by such interactions. oakwoodchemical.com In some instances, particularly with fluorine substituents, rare ≡C-H...F contacts have also been observed, highlighting the diverse interactive potential of the ethynyl group. researchgate.net The nature of these C-H...π interactions is primarily dispersive, distinguishing them from conventional hydrogen bonds which are dominated by electrostatics. rsc.org

The interplay of these halogen bonds and C-H...π interactions results in a densely packed and stable crystal lattice for many halo-ethynylbenzenes.

Research Applications and Functionalization Strategies of 4 Bromo 2 Ethynyl 1 Fluorobenzene

Utilization in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the structural attributes of 4-bromo-2-ethynyl-1-fluorobenzene offer chemists a powerful scaffold for the synthesis of novel therapeutic agents and diagnostic tools. The bromo and ethynyl (B1212043) moieties serve as handles for cross-coupling reactions, enabling the construction of larger, more complex molecular architectures, while the fluorine atom can enhance metabolic stability and binding affinity of the final compound.

This compound is recognized as a key organic building block for creating pharmaceutical intermediates. bldpharm.com The presence of the ethynyl group allows for participation in reactions like the Sonogashira coupling, while the bromine atom provides a site for other palladium-catalyzed cross-coupling reactions. This dual reactivity enables the sequential or selective introduction of different substituents to build complex molecular frameworks.

For instance, the related 4-bromo-2-fluorophenyl core is fundamental to the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is itself an important intermediate for a range of biologically active compounds. researchgate.net The synthesis of such intermediates highlights the utility of the bromo-fluoro-phenyl scaffold in constructing heterocyclic systems that are prevalent in many pharmaceuticals.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 657427-46-8 nih.gov
Molecular Formula C₈H₄BrF nih.gov
Molecular Weight 199.02 g/mol nih.gov
IUPAC Name This compound nih.gov
SMILES C#CC1=C(C=CC(=C1)Br)F nih.gov

| InChIKey | RSXICCZXXOLXIG-UHFFFAOYSA-N nih.gov |

The structural motif of this compound is integral to the development of new anti-cancer agents. Research has been conducted on derivatives of the protease inhibitor Darunavir, where modifications to its reactive moiety were explored to enhance anti-cancer activity. researchgate.net In this context, intermediates containing the 4-bromo-2-fluorophenyl group have been synthesized to create analogues that could potentially obstruct signaling pathways implicated in tumor growth. researchgate.net The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one serves as a concrete example of a pathway toward generating novel derivatives for evaluation as anti-cancer agents. researchgate.net

The development of radiotracers for Positron Emission Tomography (PET) imaging is a critical area of research in diagnostics, and this compound is a promising precursor for such agents. PET imaging relies on molecules labeled with positron-emitting radioisotopes, with Fluorine-18 (¹⁸F) being one of the most widely used due to its near-ideal half-life of 109.8 minutes. uchicago.edunih.gov

The ethynyl group on the molecule is particularly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This allows for the efficient, late-stage attachment of the molecule to a biomolecule or a prosthetic group carrying the ¹⁸F label. nih.gov For example, a strategy could involve synthesizing an ¹⁸F-labeled azide (B81097) which is then rapidly "clicked" onto the ethynyl group of the benzene (B151609) derivative. This method is crucial for labeling biologics like proteins and antibodies. nih.gov The development of hydrophilic ¹⁸F-fluorotetrazines, which can be prepared from propargylic (ethynyl-containing) precursors, underscores the importance of this functional group in modern radiolabeling strategies for in vivo imaging. nih.gov

The specific arrangement of atoms and electronic properties of this compound makes it a valuable component in the design of ligands for specific biological targets. The introduction of fluorine into a potential drug molecule can modulate its lipophilicity, metabolic stability, and binding affinity to a target protein.

Research into ligands for the brain's dopamine (B1211576) transporter (DAT) has utilized N-substituted 3β-(4'-halophenyl)nortropane derivatives. nih.gov These compounds have shown high affinity and selectivity for DAT, making them candidates for PET imaging agents. nih.gov The 4-halo-phenyl moiety is a key structural feature, and the use of a bromo-fluorophenyl group, as found in this compound, fits within this design paradigm. The electron-withdrawing nature of the fluorine and bromine atoms can influence the electronic environment of the aromatic ring, which in turn affects how the ligand interacts with amino acid residues in the binding pocket of the target protein.

Role in Materials Science and Advanced Functional Materials

Beyond its biomedical applications, this compound is a significant building block in materials science, particularly for the synthesis of organic electronic materials. The combination of a rigid aromatic core, a polymerizable ethynyl group, and electronically-perturbing fluorine and bromine atoms provides a platform for creating materials with tailored optoelectronic properties.

The progress in organic electronics, including devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), depends on the synthesis of novel organic semiconductors. researchgate.netlbl.gov Fluorinated organic materials are of particular interest in this field. rsc.org

The inclusion of fluorine atoms into conjugated systems, such as poly(phenyleneethynylene)s, can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This effect generally improves electron injection and enhances the material's resistance to oxidative degradation, leading to more stable and efficient devices. rsc.org The ethynyl group of this compound provides a direct route to creating such conjugated polymers. Furthermore, the bromine atom serves as a convenient reactive site for cross-coupling reactions, allowing for the extension of the conjugated system or the attachment of other functional units, making it a versatile monomer for advanced material synthesis. ossila.com

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Molecular Formula
This compound C₈H₄BrF
1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one C₁₂H₇BrFN₃O
Darunavir C₂₇H₃₇N₃O₇S
N-substituted 3β-(4'-halophenyl)nortropanes Varies

Precursor for Supramolecular Polymers and Assemblies (e.g., Pillar[n]arenes)

While direct synthesis of pillar[n]arenes using this compound as a primary building block is not extensively documented in dedicated studies, its structural motifs are highly relevant to the construction of supramolecular assemblies. Pillar[n]arenes are a class of macrocyclic host molecules composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. nih.gov The synthesis of functionalized pillararenes often involves the modification of the hydroquinone units before or after macrocyclization.

The bromo and ethynyl groups on this compound offer orthogonal handles for post-macrocyclization functionalization. For instance, the bromine atom can be transformed into other functional groups via cross-coupling reactions, while the ethynyl group can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide range of functionalities. This dual reactivity would allow for the creation of pillar[n]arenes with tailored properties for applications in molecular recognition, sensing, and drug delivery. nih.govnih.gov

The fluorine atom can also influence the electronic properties and intermolecular interactions of the resulting supramolecular structures. Arene-perfluoroarene interactions are known to play a crucial role in the engineering of functional supramolecular assemblies. beilstein-journals.org The presence of a fluorine atom could therefore be exploited to direct the self-assembly of pillar[n]arene-based materials. nih.govbeilstein-journals.org

Integration into Novel Optoelectronic Materials

The development of novel organic optoelectronic materials often relies on the synthesis of extended π-conjugated systems. Poly(arylene ethynylene)s (PAEs) are a class of polymers that have garnered significant interest due to their attractive electronic and photophysical properties. researchgate.net The structure of this compound, containing both a halogenated aryl group and a terminal alkyne, makes it an ideal monomer for the synthesis of PAEs through Sonogashira cross-coupling reactions. nih.gov

The Sonogashira reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes, a key step in the polymerization of monomers like this compound. chemscene.com The resulting polymers would feature a fluorinated polyphenylene ethynylene backbone, and the fluorine substituent could be expected to influence the polymer's solubility, thermal stability, and electronic properties. nih.gov

Furthermore, the bromine atom on the aromatic ring provides a site for further functionalization, allowing for the tuning of the polymer's optical and electronic properties. This could involve the introduction of electron-donating or electron-withdrawing groups to modulate the polymer's band gap and charge transport characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Applications in Chemical Biology and Probe Development

Chemical probes are essential tools for studying biological systems. nih.gov The development of these probes often involves the synthesis of molecules that can selectively interact with a biological target and report on that interaction, for example, through a change in fluorescence. While specific examples of chemical probes derived directly from this compound are not prevalent in the literature, its structure contains functionalities that are commonly employed in probe design. researchgate.netorganic-chemistry.org

The terminal alkyne group is particularly valuable as it can be used in bioorthogonal "click" chemistry reactions. This allows for the attachment of the probe to a biomolecule of interest without interfering with biological processes. The bromo- and fluoro-substituted aryl ring can act as a scaffold for building the recognition element of the probe, which is designed to bind to a specific protein or other biological target.

Moreover, the fluorinated aromatic ring can itself be a component of a fluorophore, or its electronic properties can be used to modulate the fluorescence of an attached dye. The development of fluorogenic probes, which become fluorescent upon reacting with their target, is a major area of chemical biology. wikipedia.org The reactivity of the ethynyl and bromo groups could potentially be harnessed to create such "turn-on" probes.

Strategic Utility in Constructing Densely Functionalized Arenes

The presence of three distinct and addressable functional groups (bromo, ethynyl, and fluoro) on the aromatic ring makes this compound a highly valuable building block for the synthesis of densely functionalized arenes. The differential reactivity of the bromo and ethynyl groups in various palladium-catalyzed cross-coupling reactions is a key aspect of its strategic utility.

Table 1: Cross-Coupling Reactions for the Functionalization of this compound

Cross-Coupling ReactionReactive SiteCoupling PartnerResulting Structure
Sonogashira Coupling nih.govchemscene.comBromo groupTerminal alkyneDi-substituted alkyne
Suzuki Coupling researchgate.netnih.govBromo groupOrganoboron reagentBiaryl derivative
Heck Coupling wikipedia.orgBromo groupAlkeneSubstituted alkene
Stille Coupling organic-chemistry.orgwikipedia.orgBromo groupOrganotin reagentBiaryl or vinyl derivative
Buchwald-Hartwig Amination organic-chemistry.orgwikipedia.orgBromo groupAmineAryl amine

The Sonogashira coupling, in particular, is a powerful tool for extending the carbon framework of this compound by reacting the bromo substituent with a terminal alkyne. nih.govchemscene.com This reaction can be performed selectively, leaving the ethynyl group intact for subsequent transformations.

Similarly, the Suzuki, Heck, and Stille couplings allow for the introduction of a wide variety of aryl, vinyl, and alkyl groups at the position of the bromine atom. wikipedia.orgresearchgate.netnih.govorganic-chemistry.orgwikipedia.org The Buchwald-Hartwig amination provides a route to synthesize aryl amines from the corresponding aryl bromide. organic-chemistry.orgwikipedia.org

The ability to perform these reactions sequentially and with high selectivity allows for the controlled and systematic construction of complex, multi-substituted aromatic compounds from a single, readily available starting material. This strategic approach is of great importance in medicinal chemistry, materials science, and agrochemical research, where the precise arrangement of functional groups on an aromatic scaffold is often crucial for activity and performance.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Ethynyl 1 Fluorobenzene

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the distribution of electrons within a molecule and how this distribution influences the molecule's chemical properties. For 4-Bromo-2-ethynyl-1-fluorobenzene, DFT calculations can elucidate the effects of the bromo, ethynyl (B1212043), and fluoro substituents on the benzene (B151609) ring's electron density.

HOMO-LUMO Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

In the case of this compound, the electronegative fluorine atom and the bromine atom, along with the π-system of the ethynyl group, significantly influence the energies of the frontier orbitals. Theoretical calculations on similar aromatic compounds suggest that the presence of such substituents can lower the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. nih.govnih.gov The analysis of these orbitals helps in identifying the regions of the molecule that are most likely to participate in chemical reactions. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient areas.

Table 1: Predicted Frontier Orbital Properties of this compound (Note: These values are theoretical predictions based on DFT calculations of similar molecules and may vary depending on the computational method and basis set used.)

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Charge Distribution and Electrostatic Potentials

The distribution of electrical charge within a molecule is fundamental to understanding its interactions with other molecules. An electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the highly electronegative fluorine atom is expected to create a region of significant negative electrostatic potential. Conversely, the hydrogen atom of the ethynyl group and the regions around the bromine atom may exhibit a more positive potential.

These ESP maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, as well as for identifying potential sites for electrophilic and nucleophilic attack. The ethynyl group, in particular, can act as a weak hydrogen bond donor.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility, particularly the rotation of the ethynyl group. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the exploration of different conformations and their relative energies. nih.gov

These simulations are also crucial for studying how the molecule interacts with its environment, such as solvent molecules or other reactants. By simulating the molecule in a solvent box, it is possible to understand how intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, influence its behavior in solution. For substituted benzenes, the specific arrangement of substituents can lead to preferred orientations when interacting with other molecules.

Mechanistic Insights from Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. rsc.org For reactions involving this compound, such as Sonogashira coupling or other cross-coupling reactions, DFT calculations can be used to map out the entire reaction pathway. researchgate.netnih.gov This includes identifying transition states, intermediates, and the activation energies associated with each step of the reaction.

By understanding the reaction mechanism at a molecular level, it is possible to predict the regioselectivity and stereoselectivity of a reaction, as well as to optimize reaction conditions for higher yields and purity. For instance, computational studies can help to understand how the electronic and steric effects of the bromo, fluoro, and ethynyl substituents direct the outcome of a reaction. nih.govrsc.org

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can accurately predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra can be made.

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net Specific vibrational modes can be assigned to different functional groups, such as the C≡C stretch of the ethynyl group and the C-Br and C-F stretches. Similarly, theoretical NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. chemicalbook.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are theoretical predictions and may differ from experimental values.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
EthynylC≡C Stretch2100-2150
Ethynyl≡C-H Stretch3300-3350
BromoC-Br Stretch500-600
FluoroC-F Stretch1000-1200

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-2-ethynyl-1-fluorobenzene in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via Sonogashira coupling between a halogenated aromatic precursor (e.g., 4-bromo-1-fluoroiodobenzene) and a terminal alkyne (e.g., trimethylsilylacetylene). After coupling, deprotection of the trimethylsilyl group using tetrabutylammonium fluoride (TBAF) yields the ethynyl-substituted product. Key steps include:

  • Catalyst system: Pd(PPh₃)₄ or PdCl₂ with CuI as a co-catalyst.
  • Solvent: THF or DMF under inert atmosphere.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structure of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H NMR (to confirm aromatic protons and ethynyl proton), ¹³C NMR (to identify sp² and sp carbons), and ¹⁹F NMR (to verify fluorine substitution).
  • Mass spectrometry (GC-MS or LC-MS) : Confirm molecular ion peaks and rule out impurities.
  • Elemental analysis : Validate stoichiometric composition.
  • Cross-reference spectral data with computational predictions (e.g., DFT-based chemical shift calculations) .

Advanced Research Questions

Q. What strategies can optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Regioselectivity is influenced by:

  • Catalyst choice : Bulky ligands (e.g., XPhos) enhance selectivity for sterically hindered positions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor oxidative addition of Pd to the C-Br bond.
  • Substituent electronic effects : Fluorine’s electron-withdrawing nature directs coupling to the para position. Computational modeling (DFT) can predict electronic environments and guide reaction design .

Q. How can researchers address discrepancies in reported reaction yields for synthesizing this compound?

  • Methodological Answer :

  • Controlled replication : Standardize variables (e.g., catalyst loading, solvent purity, temperature).
  • In-situ monitoring : Use techniques like FT-IR or Raman spectroscopy to track reaction progress.
  • Post-hoc analysis : Compare byproduct profiles (e.g., via HPLC) to identify competing pathways (e.g., homocoupling of alkynes).
  • Reference data contradiction frameworks from qualitative research to systematically evaluate experimental outliers .

Q. What are the key considerations for ensuring the stability of this compound during storage?

  • Methodological Answer :

  • Storage conditions : Argon or nitrogen atmosphere at –20°C to prevent oxidation of the ethynyl group.
  • Light sensitivity : Use amber vials to avoid photodegradation.
  • Solvent compatibility : Avoid protic solvents (e.g., methanol) to prevent nucleophilic attack on the ethynyl moiety.
  • Regular stability assays (e.g., TGA for thermal decomposition thresholds) are recommended .

Data Analysis & Computational Approaches

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura couplings?

  • Methodological Answer :

  • Perform DFT calculations to map Fukui indices and identify electrophilic/nucleophilic sites.
  • Simulate transition states to compare activation energies for competing pathways (e.g., C-Br vs. C-F bond activation).
  • Validate predictions with experimental kinetic studies (e.g., variable-temperature NMR) .

Q. What analytical techniques are suitable for detecting trace decomposition products of this compound?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Identify low-abundance byproducts (e.g., debrominated or oxidized species).
  • Headspace GC-MS : Monitor volatile degradation products.
  • X-ray crystallography : Resolve structural changes in aged samples.
  • Pair with multivariate analysis to correlate decomposition pathways with environmental factors .

Safety & Handling

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Methodological Answer :

  • Use blast shields and remote-controlled reaction setups to mitigate explosion risks from exothermic side reactions.
  • Implement real-time gas monitoring for toxic byproducts (e.g., HF or HBr).
  • Follow emergency response guidelines for halogenated compounds, including neutralization of spills with sodium bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.